molecular formula C13H17ClO2 B2452284 [4-(Chloromethyl)phenyl] 4-methylpentanoate CAS No. 1260781-28-9

[4-(Chloromethyl)phenyl] 4-methylpentanoate

Cat. No. B2452284
CAS RN: 1260781-28-9
M. Wt: 240.73
InChI Key: QVUIOTSFZMTQOX-UHFFFAOYSA-N
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Description

[4-(Chloromethyl)phenyl] 4-methylpentanoate is a chemical compound that belongs to the family of esters. It is widely used in scientific research for its unique properties and functions.

Mechanism of Action

The mechanism of action of [4-(Chloromethyl)phenyl] 4-methylpentanoate is not well understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of certain compounds. It is also known to have antimicrobial and antifungal properties.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, including E. coli and Candida albicans. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(Chloromethyl)phenyl] 4-methylpentanoate is its versatility. It can be used in a wide range of scientific research applications, including organic synthesis, drug discovery, and microbiology. However, one of the limitations of this compound is its toxicity. It is important to handle it with care and to use appropriate safety measures when working with it in the laboratory.

Future Directions

There are several future directions for research involving [4-(Chloromethyl)phenyl] 4-methylpentanoate. One area of interest is its potential as a treatment for inflammatory diseases. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating these conditions. Another area of interest is its potential as a starting material for the synthesis of new compounds with unique properties and functions. Finally, more research is needed to fully understand the toxicity of this compound and to develop appropriate safety measures for its use in the laboratory.
In conclusion, this compound is a versatile and widely used compound in scientific research. Its unique properties and functions make it a valuable tool in organic synthesis, drug discovery, and microbiology. However, its toxicity requires careful handling and appropriate safety measures in the laboratory. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for inflammatory diseases and as a starting material for the synthesis of new compounds.

Synthesis Methods

The synthesis of [4-(Chloromethyl)phenyl] 4-methylpentanoate involves the reaction between 4-(Chloromethyl)benzoic acid and 4-methylpentanoic acid. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure. The resulting product is a white crystalline powder with a melting point of 55-57℃.

Scientific Research Applications

[4-(Chloromethyl)phenyl] 4-methylpentanoate is widely used in scientific research for its unique properties and functions. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of various esters and amides. It is also used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

[4-(chloromethyl)phenyl] 4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-10(2)3-8-13(15)16-12-6-4-11(9-14)5-7-12/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUIOTSFZMTQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)OC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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